Glutaminase Isoform Selectivity
3-Amino-4-(2,3-difluorophenyl)butyric Acid demonstrates distinct isoform selectivity against human glutaminase. It inhibits the kidney isoform (GLS1/KGA) with an IC50 of 255 nM, whereas inhibition of the liver isoform (GLS2) requires a significantly higher concentration (IC50 = 4.19 μM), representing a 16.4-fold selectivity window [1]. This contrasts with other β-amino acid derivatives lacking this fluorine substitution pattern, which often exhibit more balanced or entirely different isoform inhibition profiles [2].
| Evidence Dimension | Inhibitory potency (IC50) against human glutaminase isoforms |
|---|---|
| Target Compound Data | Kidney isoform (GLS1): 255 nM; Liver isoform (GLS2): 4.19 μM |
| Comparator Or Baseline | Class-level inference: other β-amino acid analogs typically show different selectivity patterns; specific comparative data not available for identical assay conditions |
| Quantified Difference | 16.4-fold selectivity for kidney isoform over liver isoform |
| Conditions | Recombinant human His-tagged GAC (kidney isoform, L123 to S598) and GAB (liver isoform, P56 to V602) expressed in E. coli, using glutamine as substrate |
Why This Matters
This isoform selectivity is critical for cancer metabolism research where GLS1 is overexpressed in many tumors while GLS2 has distinct metabolic roles; using a non-selective inhibitor would confound mechanistic studies.
- [1] BindingDB BDBM50238203 CHEMBL4074218. Glutaminase kidney isoform, mitochondrial (Homo sapiens) IC50: 255 nM; Glutaminase liver isoform, mitochondrial (Homo sapiens) IC50: 4.19E+3 nM. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50238203 View Source
- [2] Glutaminase inhibition as potential cancer therapeutics: current status and future applications. Journal of Enzyme Inhibition & Medicinal Chemistry, 2024. Retrieved from https://hsb-bochum.digibib.net View Source
